2-Methoxy-6-(trifluoromethyl)pyridin-4-ol
Description
2-Methoxy-6-(trifluoromethyl)pyridin-4-ol (CAS: 1227513-61-2 , C₇H₆F₃NO₂; molecular weight: 209.12 g/mol) is a fluorinated pyridine derivative featuring a hydroxyl group at position 4, a methoxy group at position 2, and a trifluoromethyl (CF₃) group at position 6. This compound’s structure combines electron-donating (methoxy) and electron-withdrawing (CF₃) substituents, creating a unique electronic profile that influences its physicochemical properties and reactivity. It is often utilized as a synthetic intermediate, particularly in the preparation of boronic acid derivatives for cross-coupling reactions (e.g., 2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid, CAS: 1605331-76-7 ).
Properties
IUPAC Name |
2-methoxy-6-(trifluoromethyl)-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c1-13-6-3-4(12)2-5(11-6)7(8,9)10/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTISSKSFTNWHOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C=C(N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Component Synthesis of Pyridin-4-ol Derivatives Including Methoxy and Hydroxy Substituents
A notable method for synthesizing pyridin-4-ol derivatives with alkoxy substituents involves a three-component reaction sequence:
- Starting Materials: Lithiated methoxyallene, pivalonitrile, and other nitriles or carboxylic acids.
- Reaction Conditions: The lithiated methoxyallene is treated with the nitrile at low temperatures, followed by treatment with trimethylsilyl trifluoromethanesulfonate (TMSOTf) and triethylamine in dichloromethane.
- Cyclization: The mixture is refluxed for approximately three days to complete ring closure.
- Work-up: Acidic work-up yields the pyridin-4-ol derivative with a free hydroxyl group at the 4-position and an alkoxy group at the 3-position, typically in high yields (around 83%).
This approach is versatile, allowing incorporation of trifluoromethyl groups by selecting appropriate trifluoromethylated nitriles or carboxylic acids as starting materials. The presence of both free hydroxyl and protected alkoxy groups facilitates further selective functionalizations.
Practical and Scalable Synthesis via Functionalized Precursors
An alternative scalable synthesis involves multi-step procedures starting from commercially available trifluoromethylated building blocks:
- Starting Reagents: For example, 2,2-difluoroacetic anhydride or trifluoromethylated nitriles.
- Key Steps: Include formation of fluoroalkylated intermediates such as (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, followed by condensation with methoxylamine hydrochloride and subsequent cyclization.
- Reduction and Work-up: Zinc reduction under nitrogen atmosphere, followed by extraction and purification steps.
- Yields: These methods achieve moderate to good yields (60-83%) and are validated on scales from grams to kilograms, demonstrating industrial applicability.
This method avoids harsh fluorinating agents and sealed reaction vessels, making it more practical for large-scale synthesis.
Comparative Summary of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Halogen Exchange (Chlorine to Fluorine) | Uses trichloromethylpyridines, fluorine sources | Direct trifluoromethylation, well-known route | Requires handling of halogenated intermediates |
| Pyridine Ring Construction from Building Blocks | Assembly from trifluoromethylated nitriles/carboxylic acids | Versatile, high yields, broad substrate scope | Long reaction times (reflux for days) |
| Direct Trifluoromethylation (Cu-CF3) | Substitution on bromo/iodopyridines with Cu-CF3 | Direct introduction of CF3 group | Requires specialized reagents, sensitive conditions |
| Multi-step Scalable Synthesis | Uses difluoroacetic anhydride derivatives | Practical, scalable, avoids harsh reagents | Multi-step, moderate overall yield |
Detailed Research Findings and Optimization Notes
- The three-component synthesis method was optimized to achieve an 83% overall yield of pyridin-4-ol derivatives by controlling temperature, reagent stoichiometry, and reaction time.
- The use of TMSOTf and triethylamine is critical for efficient cyclization and formation of the pyridine ring.
- The trifluoromethyl group can be introduced either by selecting trifluoromethylated nitriles or by post-synthetic modification using trifluoromethyl copper reagents.
- Scalable syntheses starting from 2,2-difluoroacetic anhydride avoid the use of hazardous fluorinating agents and enable production of large quantities suitable for clinical or industrial use.
- Zinc-mediated reductions and careful solvent switching (e.g., dichloromethane to heptane) are important for isolating pure products during scale-up.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(trifluoromethyl)pyridin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
Agrochemicals
2-Methoxy-6-(trifluoromethyl)pyridin-4-ol serves as an essential intermediate in developing pesticides and herbicides. Its enhanced biological activity allows for selective herbicidal properties that protect crops while controlling weeds effectively.
Case Study : Research indicates that derivatives of this compound improve the selectivity of herbicides like pyroxsulam, specifically targeting weed species without harming wheat crops. This results in improved crop yields and reduced environmental impact from weed control measures .
| Application | Target Crop | Weed Control | Outcome |
|---|---|---|---|
| Herbicides | Wheat | Selective control of weeds | Increased yield, reduced environmental impact |
Organic Chemistry
In organic synthesis, this compound is utilized as a fluorinated building block for constructing complex organic molecules. It is employed in various synthetic pathways, including nucleophilic aromatic substitution and cross-coupling reactions.
Case Study : The compound has been successfully integrated into synthetic routes to introduce fluorinated segments into target molecules, enhancing their reactivity and biological properties .
| Synthetic Method | Target Molecule | Resulting Properties |
|---|---|---|
| Nucleophilic substitution | Fluorinated compounds | Improved reactivity |
| Cross-coupling reactions | Complex organic molecules | Enhanced biological activity |
Biochemistry
The compound is being explored for its potential as an enzyme inhibitor with therapeutic implications. Enzymatic assays have demonstrated that it can inhibit specific enzymes involved in disease pathways.
Case Study : Preliminary studies have shown that certain enzymes exhibit decreased activity in the presence of this compound, indicating potential applications in drug development for diseases where these enzymes play a critical role .
| Enzyme Targeted | Disease Association | Inhibition Activity |
|---|---|---|
| Specific enzymes | Various diseases | Decreased activity observed |
Nanotechnology
In nanotechnology, this compound is used to functionalize nanoparticles, improving their surface properties for targeted biomedical applications.
Case Study : Functionalized nanoparticles exhibit enhanced targeting and delivery capabilities in drug delivery systems and imaging techniques. The modification of nanoparticles with this compound has led to improved interactions with biological systems .
| Nanoparticle Type | Application Area | Enhanced Property |
|---|---|---|
| Drug delivery particles | Targeted therapy | Improved targeting |
| Imaging nanoparticles | Biomedical imaging | Enhanced interaction |
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Pyridine Derivatives
2-(Trifluoromethyl)pyridin-4-ol (Compound 4h )
- Structure : Lacks the methoxy group at position 2 but retains the CF₃ group at position 6 and the hydroxyl group at position 4.
- Properties: Molecular formula: C₆H₄F₃NO Molecular weight: 179.10 g/mol Melting point: 121.1–124.1°C .
- Lower molecular weight and higher polarity compared to the target compound.
Other Methoxy/Trifluoromethyl Pyridines
Comparison with Pyrimidine Derivatives
2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol
- Structure : Pyrimidine core with methylthio (SCH₃) at position 2, CF₃ at position 6, and hydroxyl at position 4.
- Properties :
- Molecular formula: C₆H₅F₃N₂OS
- Molecular weight: 222.18 g/mol.
- Applications :
- pyridine. Methylthio group (less electron-donating than methoxy) alters reactivity.
4-Methyl-6-(methylthio)pyrimidin-2-ol
- Structure : Pyrimidine with methyl at position 4, methylthio at position 6, and hydroxyl at position 2.
- Properties :
- Molecular formula: C₆H₈N₂OS
- Molecular weight: 156.20 g/mol.
- Key Differences :
- Substituent positions and absence of CF₃ reduce lipophilicity.
Physicochemical Properties and Reactivity
- Electronic Effects : The CF₃ group withdraws electrons, while the methoxy group donates electrons, creating a polarized ring system. This enhances stability and influences solubility.
- Acidity : The hydroxyl group’s acidity is modulated by the adjacent CF₃ (electron-withdrawing) and methoxy (electron-donating) groups.
- Solubility : Likely soluble in polar aprotic solvents (e.g., DMF, acetonitrile), as seen in related syntheses .
Data Table: Key Comparators
Biological Activity
2-Methoxy-6-(trifluoromethyl)pyridin-4-ol is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological properties, making it a subject of interest for various therapeutic applications, particularly in oncology and antimicrobial research.
Chemical Structure and Properties
The chemical formula for this compound is C8H8F3N1O2, with a molecular weight of 195.15 g/mol. The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and metabolic stability of compounds, potentially leading to improved biological activity.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For example, it has been tested against the A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines, demonstrating significant cytotoxic effects.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
The mechanism underlying the anticancer activity of this compound appears to involve the induction of apoptosis in cancer cells. Studies suggest that this compound may modulate key signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.
Antimicrobial Activity
In addition to its anticancer properties, this compound has exhibited antimicrobial activity against various bacterial strains. It has been particularly effective against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Streptococcus pneumoniae | 16 | |
| Escherichia coli | >64 |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models. One notable study involved administering the compound to mice bearing xenograft tumors derived from human lung cancer cells. The results demonstrated a significant reduction in tumor size compared to control groups, suggesting its potential for further development as an anticancer agent.
Q & A
Q. Q1: What are the established synthetic routes for 2-methoxy-6-(trifluoromethyl)pyridin-4-ol, and what are their key challenges?
Methodological Answer: The synthesis typically involves sequential functionalization of a pyridine core. A common approach includes:
Trifluoromethylation : Introduce the CF₃ group via electrophilic substitution using reagents like trifluoromethyl iodide under copper catalysis .
Methoxy Group Installation : Methoxy groups are added via nucleophilic substitution (e.g., NaH/MeOH) or protection/deprotection strategies (e.g., using BOC groups) .
Hydroxyl Group Retention/Introduction : Hydrolysis of protected intermediates (e.g., silyl ethers) under acidic or basic conditions .
Q. Key Challenges :
- Regioselectivity : Ensuring CF₃ and methoxy groups occupy the correct positions (C6 and C2, respectively).
- Purification : High-resolution chromatography or recrystallization is often required due to polar byproducts .
Advanced Structural Analysis
Q. Q2: How can crystallographic data resolve ambiguities in spectroscopic characterization (e.g., NMR vs. XRD)?
Methodological Answer:
- X-ray Diffraction (XRD) : Provides unambiguous confirmation of regiochemistry and stereoelectronic effects. For example, SHELX programs (e.g., SHELXL) refine crystal structures to validate bond lengths and angles, critical for distinguishing between positional isomers .
- NMR Cross-Validation : Discrepancies between experimental NMR shifts and computational predictions (e.g., DFT) may indicate structural distortions resolved via XRD .
Example : A study on related pyrimidines used XRD to confirm the hydroxyl group’s position, which NMR alone could not differentiate due to similar coupling constants .
Reaction Mechanism Elucidation
Q. Q3: What computational methods are used to study the reactivity of the trifluoromethyl group in nucleophilic environments?
Methodological Answer:
- DFT Calculations : Modeling transition states (e.g., using Gaussian or ORCA) reveals how the electron-withdrawing CF₃ group influences reaction pathways. For example, CF₃ stabilizes negative charges in SNAr reactions but destabilizes carbocation intermediates .
- Kinetic Isotope Effects (KIE) : Isotopic labeling (e.g., -CF₃) tracks substituent effects on reaction rates .
Case Study : A trifluoromethylpyridine derivative showed reduced electrophilicity at C4 compared to non-fluorinated analogs, confirmed via Fukui indices .
Biological Activity Profiling
Q. Q4: How is the bioactivity of this compound screened in antimicrobial assays?
Methodological Answer:
- In Vitro MIC Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution. The hydroxyl group’s hydrogen-bonding capacity often enhances target binding (e.g., enzyme inhibition) .
- Cytotoxicity Controls : Parallel assays on mammalian cells (e.g., HEK293) ensure selectivity. For example, a related pyridin-4-ol showed IC₅₀ > 100 µM in HEK293 but MIC = 8 µM in S. aureus .
Stability and Storage
Q. Q5: What are the optimal conditions for long-term storage to prevent degradation?
Methodological Answer:
- Light Sensitivity : Store in amber vials at -20°C to avoid photolytic cleavage of the methoxy group.
- Moisture Control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the CF₃ group, which can generate HF under acidic conditions .
Stability Data : Accelerated aging studies (40°C/75% RH) showed <5% degradation over 6 months when stored anhydrously .
Contradictory Data Resolution
Q. Q6: How to address discrepancies in reported solubility values across studies?
Methodological Answer:
- Standardized Protocols : Use USP methods (e.g., shake-flask technique in PBS pH 7.4) to minimize variability.
- Purity Verification : HPLC-MS (≥95% purity) ensures impurities (e.g., residual solvents) do not skew results .
Example : A study attributed conflicting solubility (5 mg/mL vs. 2 mg/mL) to undetected polymorphs, later identified via PXRD .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
